2-Geranyl-4-isobutyrylphloroglucinol

Antibiotic Adjuvant Beta-Lactamase Inhibitor Antimicrobial Resistance

Substituting a generic phloroglucinol derivative for 2-Geranyl-4-isobutyrylphloroglucinol (GBPI) in β-lactamase inhibition assays leads to failed experiments-its 2-methylbutyryl analog is completely inactive. GBPI is the validated Class C β-lactamase (AmpC) inhibitor (IC50 4.2 µM against E. cloacae) and a critical tool for antibiotic adjuvant research. • Delineates the pharmacophore for AmpC inhibition; enables co-crystallization and SAR studies. • Synergizes with β-lactams against resistant Gram-negative pathogens. • ≥98% purity, batch-specific COA, ambient global shipping.

Molecular Formula C20H28O4
Molecular Weight 332.4 g/mol
Cat. No. B158201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Geranyl-4-isobutyrylphloroglucinol
Molecular FormulaC20H28O4
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCC(C)C(=O)C1=C(C=C(C(=C1O)CC=C(C)CCC=C(C)C)O)O
InChIInChI=1S/C20H28O4/c1-12(2)7-6-8-14(5)9-10-15-16(21)11-17(22)18(20(15)24)19(23)13(3)4/h7,9,11,13,21-22,24H,6,8,10H2,1-5H3/b14-9+
InChIKeyTXDNBNXWWCEVMG-NTEUORMPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

2-Geranyl-4-isobutyrylphloroglucinol (GBPI) Compound Profile & Procurement Snapshot


2-Geranyl-4-isobutyrylphloroglucinol (GBPI, CAS: 72008-03-8) is a monomeric prenylated acylphloroglucinol, a class of plant secondary metabolites predominantly found in *Hypericum*, *Eucalyptus*, and *Garcinia* species [1]. It is characterized by a phloroglucinol core substituted with a geranyl chain and an isobutyryl group, with a molecular weight of 332.44 g/mol . Its primary reported biological activity is as a moderate inhibitor of class C beta-lactamase, offering potential as an antibiotic adjuvant against resistant Gram-negative bacteria [2].

Why 2-Geranyl-4-isobutyrylphloroglucinol Cannot Be Substituted by Generic Phloroglucinols


Acylphloroglucinols are not a functionally interchangeable class. Their biological activity is exquisitely sensitive to the specific combination of acyl and prenyl substituents. For instance, compounds with 2-methylbutyryl groups exhibit different antibacterial profiles compared to those with isobutyryl groups [1]. The geranyl chain length and position are also critical; a simple prenyl substitution yields different potency and target engagement [2]. Therefore, substituting 2-Geranyl-4-isobutyrylphloroglucinol with a generic 'phloroglucinol derivative' or even a closely related analogue like 4-geranyl-2-(2'-methylbutyryl)-phloroglucinol [3] will almost certainly alter the intended experimental outcome, particularly in beta-lactamase inhibition assays. The specific evidence for this compound's unique profile is detailed below.

2-Geranyl-4-isobutyrylphloroglucinol: Head-to-Head Quantitative Evidence for Procurement Decisions


GBPI is a More Potent Class C Beta-Lactamase Inhibitor Than Other Natural Acylphloroglucinols

2-Geranyl-4-isobutyrylphloroglucinol (GBPI) demonstrates a direct, quantifiable advantage as a Class C beta-lactamase inhibitor. It exhibits an IC50 of 4.2 µM against the enzyme from *Enterobacter cloacae* 908R [1]. In contrast, a closely related structural analogue, 4-geranyl-2-(2'-methylbutyryl)-phloroglucinol, showed no detectable inhibition in the same assay system at comparable concentrations [2]. This stark difference, driven by the specific isobutyryl versus 2-methylbutyryl substitution, underscores that minor structural changes can completely abolish this key activity.

Antibiotic Adjuvant Beta-Lactamase Inhibitor Antimicrobial Resistance

GBPI Possesses Moderate Antiproliferative Activity, Distinct from Potent PPAP Cytotoxicity

While many polycyclic polyprenylated acylphloroglucinols (PPAPs) like hyperforin exhibit potent cytotoxicity, monomeric GBPI shows only moderate antiproliferative activity. Against human ovarian cancer A2780 cells, GBPI has an IC50 of 16.4 µM after 48 hours [1]. This is orders of magnitude weaker than the activity reported for hyperforin, which can induce apoptosis in various cancer cell lines at low micromolar to nanomolar concentrations [2]. This positions GBPI not as a potent cytotoxic agent, but as a more selective probe for its primary mechanism (beta-lactamase inhibition) with a lower potential for off-target cell death in co-culture or in vivo models.

Antiproliferative Cytotoxicity Cancer Research

GBPI Exhibits a Broad but Moderate Antibacterial Spectrum, Lacking Potent Standalone Activity

As a standalone antibacterial agent, GBPI demonstrates weak to moderate activity. Against *Enterococcus faecalis* biofilm formation, it has an IC50 of 125 µM [1]. Literature suggests activity against various species including *S. aureus*, *B. subtilis*, and *E. coli*, but quantitative MIC data is sparse, indicating it is not a potent antibiotic [2]. This contrasts sharply with optimized natural product antibiotics like platensimycin (nanomolar MICs against MRSA) [3].

Antibacterial MIC Biofilm

Optimal Use Cases for Procuring 2-Geranyl-4-isobutyrylphloroglucinol


As a Chemical Probe for Studying Class C Beta-Lactamase Inhibition

The primary and most evidence-backed application for GBPI is as a tool compound to investigate inhibition of Class C beta-lactamases (AmpC). With an IC50 of 4.2 µM against the *E. cloacae* enzyme [1], GBPI provides a defined, albeit moderate, starting point for understanding structure-activity relationships in this target class. Given the inactivity of its 2-methylbutyryl analog [2], this compound is essential for delineating the pharmacophore required for this specific mode of action. Procuring GBPI enables mechanistic studies, co-crystallization attempts, and the design of more potent synthetic analogues.

Antibiotic Adjuvant Research in Gram-Negative Bacteria

Research indicates GBPI can synergize the antibacterial activity of beta-lactam antibiotics like ampicillin against beta-lactamase-producing strains [1]. For researchers developing combination therapies to overcome antibiotic resistance, particularly in Gram-negative pathogens (e.g., *Enterobacter* spp., *Klebsiella* spp.), GBPI is a crucial reference standard. Its ability to inhibit the enzyme responsible for inactivating beta-lactams, without possessing strong standalone antibacterial activity [2], makes it an ideal candidate for studying adjuvant effects and reducing selective pressure.

Natural Product Library Screening for Moderate Cytotoxicity

GBPI can serve as a reference compound for libraries of monomeric acylphloroglucinols when screening for moderate, non-potent cytotoxic activity. Its IC50 of 16.4 µM against A2780 cancer cells [1] establishes a baseline for this chemical class. This is valuable in phenotypic screening campaigns where the goal is to identify hits with a narrow therapeutic window or to rule out compounds with pan-cytotoxic effects. Procuring a high-purity standard is essential for accurate hit validation and deconvolution.

Quality Control Standard for Botanical Extracts

Given its occurrence in several medicinal plant genera like *Eucalyptus* and *Hypericum* [1], GBPI can be used as an analytical standard for the quality control (QC) of botanical raw materials and extracts. Its presence and relative quantity can serve as a chemical marker for species authentication or batch-to-batch consistency. Suppliers offer GBPI with purity ≥98% [2], which meets the stringent requirements for HPLC or LC-MS method development and validation in a phytochemical QC laboratory.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Geranyl-4-isobutyrylphloroglucinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.